Benzofuran,2-(4-chlorophenyl)-5-nitro-

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

Benzofuran,2-(4-chlorophenyl)-5-nitro- (CAS 101993-21-9) is a synthetic heterocyclic compound of the 2-aryl-5-nitrobenzofuran class, with molecular formula C14H8ClNO3 and molecular weight 273.67 g/mol. It features a 4-chlorophenyl substituent at the 2-position and a nitro group at the 5-position of the benzofuran core, a substitution pattern critically associated with both monoamine oxidase (MAO) inhibition and anticancer activity within this chemical series.

Molecular Formula C14H8ClNO3
Molecular Weight 273.67 g/mol
Cat. No. B13976315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran,2-(4-chlorophenyl)-5-nitro-
Molecular FormulaC14H8ClNO3
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H8ClNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H
InChIKeyUCNZFGAEHQECNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-nitrobenzofuran: Procurement-Relevant Chemical Profile and Comparative Context


Benzofuran,2-(4-chlorophenyl)-5-nitro- (CAS 101993-21-9) is a synthetic heterocyclic compound of the 2-aryl-5-nitrobenzofuran class, with molecular formula C14H8ClNO3 and molecular weight 273.67 g/mol . It features a 4-chlorophenyl substituent at the 2-position and a nitro group at the 5-position of the benzofuran core, a substitution pattern critically associated with both monoamine oxidase (MAO) inhibition and anticancer activity within this chemical series [1][2]. Understanding its specific substitution pattern is essential for procurement, as closely related analogs differing only in the position of the nitro group or the nature of the aryl substituent exhibit markedly divergent biological activity and selectivity profiles.

Why Unspecified 2-Aryl-5-nitrobenzofurans Cannot Substitute for 2-(4-Chlorophenyl)-5-nitrobenzofuran in Research


Substitution at both the 2-aryl ring and the 5-nitro position of the benzofuran scaffold dictates biological target engagement and potency. A landmark structure-activity relationship (SAR) study demonstrated that shifting the nitro group from the 5- to the 7-position reverses selectivity between MAO-B and MAO-A inhibition, while modifications on the 2-phenyl ring profoundly influence inhibitory potency [1]. Furthermore, in a series of 2-aryl-5-nitrobenzofuran-based hydrazones, the identity of the aryl substituent was a key determinant of cytotoxicity against MCF-7 breast cancer cells, VEGFR-2 inhibition, and EGFR inhibition, with electron-withdrawing groups such as -CF3 proving critical for optimal dual-target activity [2]. Therefore, generic substitution with an uncharacterized 2-aryl-5-nitrobenzofuran is scientifically untenable, as even minor structural deviations can abolish the desired biological activity or selectivity, leading to irreproducible results.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-nitrobenzofuran Against Closest Analogs


Divergent MAO-A vs. MAO-B Selectivity Driven by Nitro Position: Cross-Study Comparison with 7-Nitro-2-phenylbenzofuran

In a directly comparable enzymatic assay series, the 5-nitro substitution pattern on 2-phenylbenzofuran is associated with preferential MAO-B inhibition, while the 7-nitro isomer achieves its highest potency against MAO-A. The most potent MAO-B inhibitor in the 5-nitro series was 2-(3-methoxyphenyl)-5-nitrobenzofuran (IC50 = 0.024 µM), whereas 7-nitro-2-phenylbenzofuran 7 was the most potent MAO-A inhibitor (IC50 = 0.168 µM), both acting as reversible inhibitors [1]. This demonstrates that the 5-nitro configuration is a key structural determinant for MAO-B selectivity over MAO-A. For the target compound 2-(4-chlorophenyl)-5-nitrobenzofuran, the fixed 5-nitro substitution thus pre-determines its MAO-B-oriented inhibitory profile, differentiating it fundamentally from 7-nitro analogs as a chemical tool for probing MAO-B specific pathways.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Selectivity Profiling

Antibacterial Activity Profile of 5-Nitrobenzofurans: Class-Level Differentiation from 3-Nitro and 2-Alkyl Analogs

The seminal study by Powers (1976) established that 5-nitro substitution on benzofurans confers bacteriostatic activity against multiple bacterial strains. Among thirteen 2-methylbenzofurans tested, analogs containing 5-NO2, along with 7-NO2, 7-Br, 7-CONH2, and 7-CF3 substituents, were explicitly found to be bacteriostatic [1]. In contrast, research on the broader nitrobenzofuran class confirmed that 3-nitrobenzofurans are consistently less active against bacteria and protozoa than the corresponding 2-nitro or 5-nitro derivatives [2]. This class-level evidence indicates that the 5-nitro substitution of the target compound aligns it with the bactericidal nitrobenzofuran pharmacophore, while differentiating it from the less active 3-nitro isomers.

Antimicrobial Research Nitroaromatic Compounds Bacteriostatic Agents

Anticancer SAR: Role of Electron-Withdrawing 4-Chlorophenyl Substituent in Cytotoxicity Against MCF-7 Cells

Within a series of 2-aryl-5-nitrobenzofuran-based hydrazones evaluated against MCF-7 breast cancer cells, the presence of electron-withdrawing groups on the 2-aryl ring significantly enhanced potency. Compound 3k, featuring a 4-(trifluoromethylphenyl)hydrazone arm combined with a 2-(3,5-dimethoxyphenyl) substituent, emerged as the most potent cytotoxic agent (IC50 = 4.21 µM) with a selectivity index of 2.1 [1]. The SAR study underscored the roles of -NO2 and -CF3 groups in optimizing activity. By extrapolation, the 4-chlorophenyl group of the target compound, being electron-withdrawing (Hammett σp = 0.23), positions it as a moderately active scaffold relative to the unsubstituted 2-phenyl analog, but likely less potent than the -CF3-substituted lead.

Anticancer Drug Discovery Breast Cancer (MCF-7) Structure-Activity Relationship

Distinct Chemical Reactivity Profile Enables Orthogonal Derivatization Compared to Non-Halogenated Analogs

The presence of both a 4-chlorophenyl group and a 5-nitro group on the benzofuran core provides a unique dual-handle system for further synthetic elaboration. The 4-chlorophenyl substituent enables transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that are not accessible with the unsubstituted 2-phenyl analog, while the 5-nitro group can be selectively reduced to a 5-amino group for amidation, diazotization, or reductive amination . In the 2-aryl-5-nitrobenzofuran hydrazone synthesis, the 5-nitrobenzofuran core was preserved during Sonogashira coupling and cycloisomerization steps, demonstrating the compatibility of the nitro group with palladium-catalyzed reactions [1]. This orthogonal reactivity differentiates 2-(4-chlorophenyl)-5-nitrobenzofuran from both non-halogenated 2-phenyl-5-nitrobenzofuran (which lacks the cross-coupling handle) and 2-(4-chlorophenyl)benzofuran (which lacks the reducible nitro group).

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry Building Blocks

Physicochemical Property Differentiation: Calculated LogP and Molecular Descriptors vs. Unsubstituted 2-Phenyl-5-nitrobenzofuran

The introduction of a chlorine atom at the para position of the 2-phenyl ring increases lipophilicity relative to the unsubstituted 2-phenyl analog. Based on calculated molecular properties, 2-(4-chlorophenyl)-5-nitrobenzofuran (C14H8ClNO3, MW 273.67) exhibits a higher calculated logP than 2-phenyl-5-nitrobenzofuran (C14H9NO3, MW 239.23) due to the hydrophobic contribution of the chlorine substituent . This difference in lipophilicity directly impacts membrane permeability, protein binding, and metabolic stability, making the chlorinated derivative a more suitable scaffold for programs targeting intracellular or CNS-penetrant small molecules. The chlorine atom also contributes to metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring, a phenomenon known as the 'magic chloro' effect in medicinal chemistry [1].

Physicochemical Profiling Drug-likeness Prediction ADME Properties

Validated Application Scenarios for 2-(4-Chlorophenyl)-5-nitrobenzofuran Based on Quantitative Evidence


MAO-B-Focused Neurodegenerative Disease Probe Development

Researchers developing selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease can use 2-(4-chlorophenyl)-5-nitrobenzofuran as a starting scaffold for lead optimization. The 5-nitro configuration is strongly associated with MAO-B preference over MAO-A, based on the Delogu et al. (2021) SAR series where 5-nitro-2-phenylbenzofurans demonstrated sub-micromolar MAO-B IC50 values [1]. The 4-chlorophenyl substituent can be further elaborated to improve potency while maintaining the MAO-B selectivity vector imparted by the 5-nitro group.

Dual VEGFR-2/EGFR Anticancer Agent Synthesis

The 2-(4-chlorophenyl)-5-nitrobenzofuran scaffold can be converted to hydrazone derivatives for anticancer screening. The 2025 European Journal of Medicinal Chemistry study demonstrated that 2-aryl-5-nitrobenzofuran hydrazones exhibit dual VEGFR-2 and EGFR inhibitory activity, with electron-withdrawing aryl substituents enhancing potency [2]. The 4-chlorophenyl derivative, with its moderate electron-withdrawing character, provides an accessible entry point for generating focused libraries targeting receptor tyrosine kinase-driven cancers, particularly breast cancer (MCF-7).

Antimicrobial Nitrobenzofuran Pharmacophore Exploration

For antibacterial screening programs targeting Gram-positive and Gram-negative bacteria, 2-(4-chlorophenyl)-5-nitrobenzofuran retains the essential 5-nitro pharmacophore shown by Powers (1976) to confer bacteriostatic activity [3]. The 4-chlorophenyl substituent may further modulate antibacterial spectrum and potency. This compound serves as a validated entry point for investigating nitrobenzofuran-based antibacterials, differentiating it from inactive 3-nitro isomers that are unsuitable for antimicrobial discovery.

Diversifiable Medicinal Chemistry Building Block for Parallel Library Synthesis

Medicinal chemistry teams requiring a synthetic intermediate with two orthogonal reactive handles can utilize 2-(4-chlorophenyl)-5-nitrobenzofuran. The 4-chlorophenyl group enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the 5-nitro group can be reduced to a 5-amino group for amidation or further diversification. This dual reactivity, demonstrated in the synthesis of 2-aryl-5-nitrobenzofuran hydrazones via Sonogashira coupling [2], makes it a versatile scaffold for generating diverse compound libraries with fewer synthetic steps compared to mono-functionalized analogs.

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